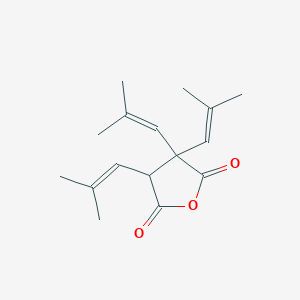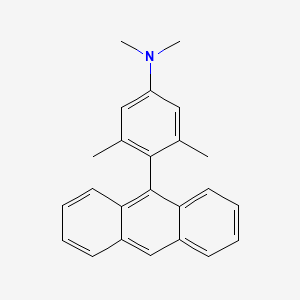![molecular formula C14H19NO6 B14494315 2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid CAS No. 63423-74-5](/img/structure/B14494315.png)
2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid is a chemical compound that features a morpholine ring substituted with a 2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenoxy)methyl]morpholine typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield 2-[(2-Methylphenoxy)methyl]morpholine. The final step involves the formation of the oxalic acid salt by reacting the morpholine derivative with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylphenoxy)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride
- 2-[(2-Methoxyphenoxy)methyl]morpholine
- 2-[(2-Chlorophenoxy)methyl]morpholine
Uniqueness
2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
63423-74-5 |
|---|---|
Fórmula molecular |
C14H19NO6 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
2-[(2-methylphenoxy)methyl]morpholine;oxalic acid |
InChI |
InChI=1S/C12H17NO2.C2H2O4/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;3-1(4)2(5)6/h2-5,11,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
UTXUGPDMNHVJML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC2CNCCO2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



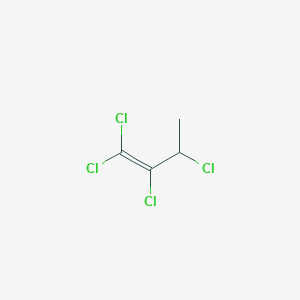

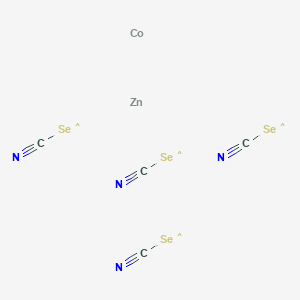
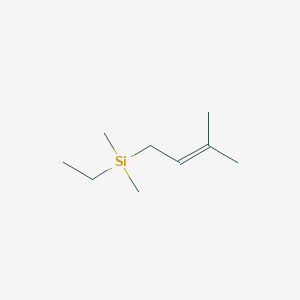
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
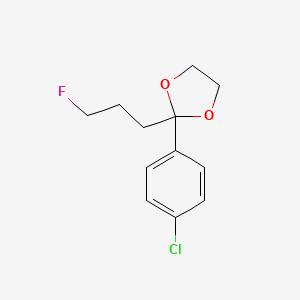

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
